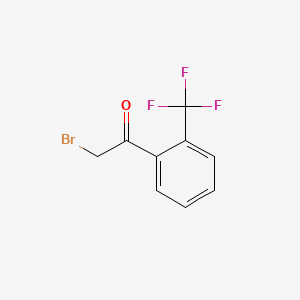

5-(2-Bromophenyl)furan-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

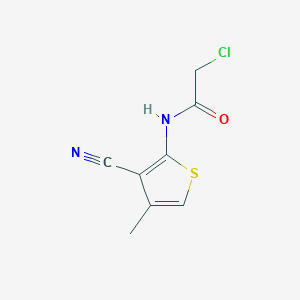

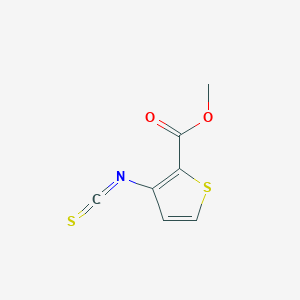

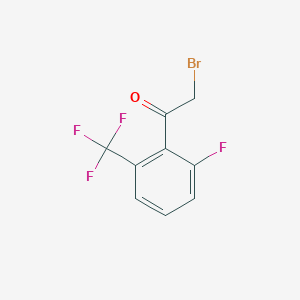

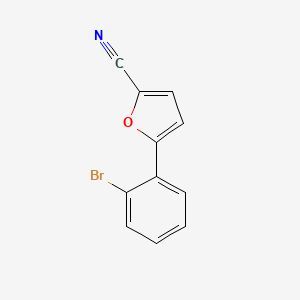

5-(2-Bromophenyl)furan-2-carbonitrile is a compound that belongs to the class of organic compounds known as furans. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also features a bromophenyl group attached to the fifth position of the furan ring and a nitrile group at the second position. This structure makes it a versatile intermediate for various chemical reactions and syntheses of heterocyclic compounds .

Synthesis Analysis

The synthesis of furan derivatives, including those similar to 5-(2-Bromophenyl)furan-2-carbonitrile, can be achieved through multiple synthetic routes. One approach involves the reaction of ω-bromoacetophenone derivatives with hydrazine derivatives under different conditions to afford various heterocyclic compounds . Another efficient synthesis method for related bifuran carbonitriles includes Stille coupling conditions followed by a series of reactions including oxime formation, dehydration, and Suzuki coupling . These methods demonstrate the reactivity of bromophenyl-substituted furans and their utility in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of related furan compounds has been studied using crystallography. For instance, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with a similar bromophenyl-furan moiety, was found to crystallize in the monoclinic space group. The furan and benzene rings in this compound are inclined to each other, and significant differences in exocyclic bond angles at the furan atoms are observed, which may be due to hybridization effects . These structural insights are relevant to understanding the molecular geometry and electronic distribution in 5-(2-Bromophenyl)furan-2-carbonitrile.

Chemical Reactions Analysis

The reactivity of 5-bromo-2-carbonyl derivatives of furan, which are structurally related to 5-(2-Bromophenyl)furan-2-carbonitrile, has been studied in reactions with amines. These reactions are kinetically complex and can lead to the formation of various products, including aminocarbinols and ammonium salts . Additionally, multi-component syntheses involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been developed to produce highly functionalized bifurans . These studies highlight the chemical versatility and reactivity of furan derivatives under different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitrile can affect the compound's reactivity and physical properties. The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block has been explored, indicating the potential of furan derivatives in polymer chemistry . Furthermore, the synthesis of deuterium-labeled furan compounds has been reported, which is useful for tracing the fate of these compounds in chemical reactions and biological systems . These studies provide a foundation for understanding the properties of 5-(2-Bromophenyl)furan-2-carbonitrile and its potential applications in various fields.

Safety And Hazards

properties

IUPAC Name |

5-(2-bromophenyl)furan-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTHDRHNTTXCJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388116 |

Source

|

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)furan-2-carbonitrile | |

CAS RN |

88649-66-5 |

Source

|

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.